OTS514 Hydrochloride: A Potent Inhibitor of TOPK for Cancer Therapy
OTS514 Hydrochloride: A Potent Inhibitor of TOPK for Cancer Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
OTS514 hydrochloride is a novel and highly potent small molecule inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK).[1][2][3][4] TOPK is a serine/threonine kinase that is overexpressed in a variety of human cancers and is associated with poor patient prognosis.[5] Its role in crucial cellular processes such as mitosis, cell cycle progression, and the maintenance of cancer stem cells has positioned it as a compelling target for anticancer drug development.[5][6] OTS514 has demonstrated significant preclinical anti-tumor activity across a range of malignancies, including lung, ovarian, kidney, and hematological cancers, by inducing cell cycle arrest and apoptosis.[1][2][5][7] This technical guide provides a comprehensive overview of OTS514 hydrochloride, its primary target, mechanism of action, preclinical data, and the experimental protocols used in its evaluation.
Primary Target: T-LAK Cell-Originated Protein Kinase (TOPK)
The primary molecular target of OTS514 is T-LAK cell-originated protein kinase (TOPK).[1][2][3][4] TOPK is a member of the mitogen-activated protein kinase kinase (MAPKK) family and plays a pivotal role in cytokinesis.[6] Dysregulation of TOPK expression and activity is a hallmark of numerous cancers, where it contributes to tumor progression through the activation of multiple signaling pathways that promote sustained growth, proliferation, and evasion of cell death.[2] OTS514 exhibits high potency against TOPK, with a median inhibitory concentration (IC50) in the low nanomolar range.[1][3][4][8]
Data Presentation
Table 1: In Vitro Inhibitory Activity of OTS514
| Target/Cell Line | Assay Type | IC50 (nM) | Reference |
| TOPK (cell-free) | Kinase Assay | 2.6 | [1][3][4][8] |
| Kidney Cancer | |||
| VMRC-RCW | Growth Inhibition | 19.9 - 44.1 | [1] |
| Caki-1 | Growth Inhibition | 19.9 - 44.1 | [1] |
| Caki-2 | Growth Inhibition | 19.9 - 44.1 | [1] |
| 769-P | Growth Inhibition | 19.9 - 44.1 | [1] |
| 786-O | Growth Inhibition | 19.9 - 44.1 | [1] |
| Ovarian Cancer | Growth Inhibition | 3.0 - 46 | [1] |
| Small Cell Lung Cancer (SCLC) | Growth Inhibition | 0.4 - 42.6 | [2][9] |
| Oral Squamous Carcinoma Cells | Cell Survival | Dose-dependent decrease | [10] |
| Human Myeloma Cell Lines (HMCLs) | Cell Viability (MTT) | Nanomolar concentrations | [5][7] |
Table 2: In Vivo Efficacy of OTS514 and its Analogue OTS964
| Cancer Model | Compound | Dosing Regimen | Key Findings | Reference |
| Human Lung Cancer (LU-99) Xenograft | OTS964 (liposomal) | Intravenous, twice a week for 3 weeks | Complete tumor regression in 5 out of 6 mice. | |
| Human Lung Cancer (LU-99) Xenograft | OTS964 | 100 mg/kg, oral, daily for 2 weeks | Complete tumor regression in all 6 mice. | |
| Ovarian Cancer (ES-2) Dissemination Xenograft | OTS514 | Oral administration | Significantly elongated overall survival (P < 0.001). | [1] |
| Multiple Myeloma Xenograft | OTS964 | 100 mg/kg, oral, 5 days per week | Reduced tumor size by 48%-81%. | [5][6] |
| HSC-2-derived Tumor Xenograft | OTS514 | Administration | Suppressed tumor growth. | [10] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from methodologies used to assess the cytotoxic effects of OTS514 on cancer cell lines.
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Cell Seeding: Plate cancer cells (e.g., human myeloma cell lines) in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
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Compound Treatment: Prepare serial dilutions of OTS514 hydrochloride in culture medium. Add 100 µL of the diluted compound to the respective wells to achieve the desired final concentrations. Include vehicle-treated wells as a negative control.
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Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
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MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours.
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Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the drug concentration.
Western Blot Analysis
This protocol is designed to detect changes in protein expression and phosphorylation in response to OTS514 treatment.
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Cell Lysis: Treat cells with OTS514 at various concentrations and time points. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
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SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
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Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., TOPK, p-FOXM1, FOXM1, cleaved PARP, p-AKT, AKT, p-p38, p38, p-IκBα, IκBα, and a loading control like GAPDH or β-actin) overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mouse Xenograft Model
This protocol outlines the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of OTS514.
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Animal Housing: Use immunodeficient mice (e.g., BALB/c nude mice), 4-6 weeks old. Allow for an acclimatization period of at least one week.
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Cell Preparation: Culture human cancer cells (e.g., LU-99 lung cancer cells) to 80% confluency. Harvest and resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 5 x 10^6 to 10 x 10^6 cells per 100 µL.
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Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
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Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (width^2 x length) / 2.
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Treatment Initiation: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
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Drug Administration: Administer OTS514 or its analogue (e.g., OTS964) via the desired route (e.g., oral gavage or intravenous injection) according to the specified dosing schedule. The control group receives the vehicle.
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Efficacy and Toxicity Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, Western blotting). Monitor for signs of toxicity, such as changes in weight, behavior, and hematological parameters.[1]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: TOPK signaling pathway and the inhibitory action of OTS514.
Caption: Experimental workflow for Western blot analysis.
Caption: Workflow for in vivo xenograft studies.
Conclusion
OTS514 hydrochloride is a promising anti-cancer agent that potently and specifically targets TOPK. Preclinical studies have demonstrated its efficacy in a variety of cancer models, highlighting its potential for clinical development. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in the further investigation and potential clinical application of OTS514 and other TOPK inhibitors. The disruption of multiple pro-survival signaling pathways by OTS514 provides a strong rationale for its evaluation in clinical trials, both as a monotherapy and in combination with existing cancer treatments.[5][7]
References
- 1. ijbs.com [ijbs.com]
- 2. T-LAK cell-originated protein kinase (TOPK): an emerging target for cancer-specific therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Inhibiting ALK-TOPK signaling pathway promotes cell apoptosis of ALK-positive NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
